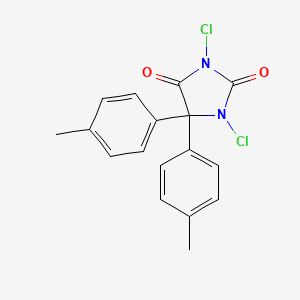![molecular formula C14H30O2Si2 B14439124 Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- CAS No. 78743-54-1](/img/structure/B14439124.png)
Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- is a chemical compound with the molecular formula C14H30O2Si2. It is known for its unique structure, which includes a cyclooctene ring and two trimethylsilyloxy groups. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- typically involves the reaction of cyclooctene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified by distillation or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- involves its ability to form stable bonds with various substrates. The trimethylsilyloxy groups enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The cyclooctene ring provides structural stability and contributes to the compound’s unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclooctene, 1,2-bis(trimethylsilyloxy)
- Silane, [1-cyclodecene-1,2-diylbis(oxy)]bis[trimethyl-
Uniqueness
Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- stands out due to its specific combination of a cyclooctene ring and trimethylsilyloxy groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
78743-54-1 |
|---|---|
Molekularformel |
C14H30O2Si2 |
Molekulargewicht |
286.56 g/mol |
IUPAC-Name |
trimethyl-(2-trimethylsilyloxycycloocten-1-yl)oxysilane |
InChI |
InChI=1S/C14H30O2Si2/c1-17(2,3)15-13-11-9-7-8-10-12-14(13)16-18(4,5)6/h7-12H2,1-6H3 |
InChI-Schlüssel |
KPHYVCXSNQKZHW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=C(CCCCCC1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




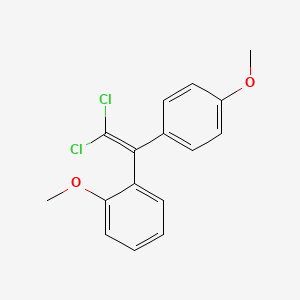



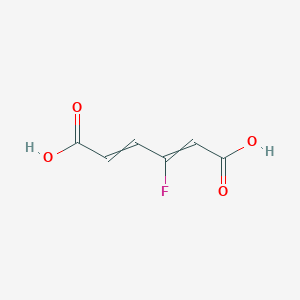
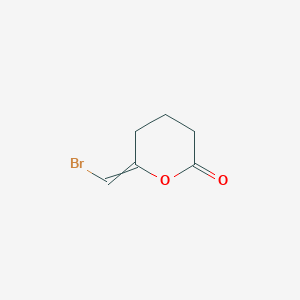
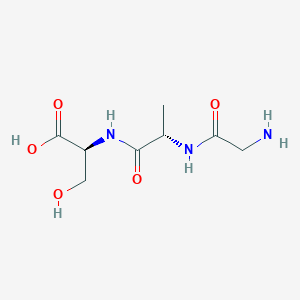
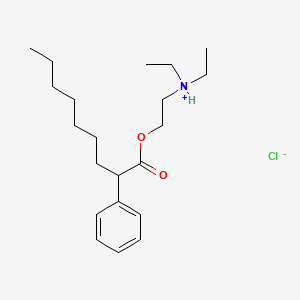
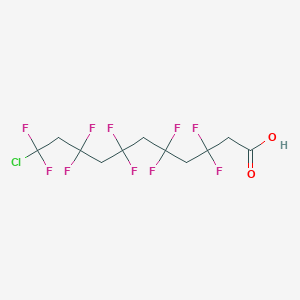
![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)

